molecular formula C17H17FN2O7 B4294447 N-[3-(4-fluorophenoxy)-5-nitrophenyl]pentopyranosylamine

N-[3-(4-fluorophenoxy)-5-nitrophenyl]pentopyranosylamine

Cat. No. B4294447
M. Wt: 380.3 g/mol
InChI Key: CFDQXCXHZXRQPY-UHFFFAOYSA-N
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Description

“N-[3-(4-fluorophenoxy)-5-nitrophenyl]pentopyranosylamine” is a complex organic compound. It contains a pentopyranosylamine (a sugar derivative), a nitrophenyl group (often used in colorimetric assays), and a fluorophenoxy group (common in certain pharmaceuticals and pesticides) .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pentopyranosylamine moiety, the introduction of the nitro group to the phenyl ring, and the attachment of the fluorophenoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (pentopyranose). The exact structure would depend on the stereochemistry at the various chiral centers in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is electron-withdrawing and could make the phenyl ring more susceptible to electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and boiling point would be influenced by the functional groups present .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a pharmaceutical, it could interact with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling “N-[3-(4-fluorophenoxy)-5-nitrophenyl]pentopyranosylamine” would require appropriate safety measures. The nitro group can be explosive under certain conditions, and the fluorophenoxy group may be harmful if ingested or inhaled .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the results of further testing. It could potentially be used in pharmaceuticals, agrochemicals, or materials science .

properties

IUPAC Name

2-[3-(4-fluorophenoxy)-5-nitroanilino]oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O7/c18-9-1-3-12(4-2-9)27-13-6-10(5-11(7-13)20(24)25)19-17-16(23)15(22)14(21)8-26-17/h1-7,14-17,19,21-23H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDQXCXHZXRQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)NC2=CC(=CC(=C2)OC3=CC=C(C=C3)F)[N+](=O)[O-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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